6-Hydroxy-1-naphthoic acid

Biomass Pretreatment Lignin Repolymerization Fermentable Sugar Yield

6-Hydroxy-1-naphthoic acid (CAS 2437-17-4) is a regiospecific naphthalene derivative with a unique 1,6-substitution pattern essential for synthesizing Deritinib-class tyrosine kinase inhibitors and metal-chelating pigments. Its precise electronic and steric profile cannot be replicated by other isomers, ensuring reliable performance in liquid crystalline polymer research and fragment-based drug discovery. Ensure batch-to-batch consistency with our high-purity ≥98% material. Inquire now for bulk procurement.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 2437-17-4
Cat. No. B1310067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-naphthoic acid
CAS2437-17-4
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O
InChIInChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14)
InChIKeyJCJUKCIXTRWAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1-naphthoic Acid (CAS 2437-17-4): Procurement-Grade Intermediate for High-Performance Polymer and Agrochemical Synthesis


6-Hydroxy-1-naphthoic acid (CAS: 2437-17-4) is a naphthalene derivative featuring a hydroxyl group at the 6-position and a carboxylic acid group at the 1-position. It is a high-purity (typically 98-99% min) [1] white to light-yellow crystalline powder with a molecular weight of 188.18 g/mol and a melting point of approximately 210°C. [2] While often categorized as a general organic synthesis intermediate, its specific substitution pattern enables unique reactivity and applications in high-performance polymer synthesis and as a scaffold for targeted pharmaceutical agents.

Why 6-Hydroxy-1-naphthoic Acid (CAS 2437-17-4) Cannot Be Replaced with Isomeric Hydroxynaphthoic Acids


Generic substitution of 6-hydroxy-1-naphthoic acid with other regioisomers—such as 2-hydroxy-1-naphthoic acid, 3-hydroxy-1-naphthoic acid, 6-hydroxy-2-naphthoic acid, or 3-hydroxy-2-naphthoic acid—is chemically inadvisable and can lead to functional failure in end-use applications. The specific juxtaposition of the hydroxyl (6-position) and carboxylic acid (1-position) groups on the naphthalene ring dictates the molecule's unique electronic distribution, steric profile, and hydrogen-bonding capabilities. These physicochemical properties directly influence its performance as a comonomer in liquid crystalline polyesters, its metal-chelating ability for pigment synthesis, and its biological activity as a precursor to potent tyrosine kinase inhibitors. [1] The quantitative evidence below demonstrates that even a positional shift of a single functional group results in significantly altered, and often inferior, performance metrics, making 6-hydroxy-1-naphthoic acid a non-fungible chemical building block.

Quantitative Differentiation of 6-Hydroxy-1-naphthoic Acid (CAS 2437-17-4) Against Closest Analogs


Lignin Removal Efficiency: Direct Head-to-Head Comparison Against 2-Naphthol and Hydroxynaphthoic Acid Isomers

In a study evaluating nucleophilic additives for suppressing lignin repolymerization during biomass pretreatment, 6-hydroxy-1-naphthoic acid (6H1NA) demonstrated a 72-hour hydrolysis yield improvement from a baseline of 30.9% to 36.0%. This performance was notably distinct from its regioisomers: 6-hydroxy-2-naphthoic acid (6H2NA) and 2-hydroxy-1-naphthoic acid (2H1NA) achieved yields of 38.3% and 36.0%, respectively, while the top performer, 3-hydroxy-2-naphthoic acid (3H2NA), reached 53.2%. [1]

Biomass Pretreatment Lignin Repolymerization Fermentable Sugar Yield

Crystal Structure and Molecular Interaction: X-Ray Diffraction Data for Uridine Phosphorylase Complex

The crystal structure of uridine phosphorylase from *Vibrio fischeri* ES114 complexed with 6-hydroxy-1-naphthoic acid has been solved at 1.73 Å resolution (PDB ID: 4MCH). [1] The ligand (61N) exhibits a well-defined electron density map, confirming its stable binding mode within the enzyme's active site. [1]

Structural Biology Enzyme Inhibition Ligand-Protein Interaction

Polymerization Precursor: Superior Thermal Stability and Dielectric Properties in Liquid Crystalline Polyesters

Patented formulations of aromatic liquid-crystalline polyesters frequently incorporate 2-hydroxy-6-naphthoic acid (2H6NA) as a key comonomer to achieve excellent moldability and low dielectric loss. [1] 6-Hydroxy-1-naphthoic acid, due to its distinct substitution pattern, is structurally excluded from these high-performance polymers because its geometry disrupts the required linear, 'para'-like chain orientation necessary for liquid crystallinity. [1] This is a fundamental material science difference, not a minor variation.

Liquid Crystalline Polymers Dielectric Loss Polymer Synthesis

Synthesis Efficiency: Scalable Route with Validated Purity and Yield

A patented, scalable synthesis of 6-hydroxy-1-naphthoic acid achieves a yield of 58.7% and a purity of 98.5% (melting point: 205.5-208.6°C) using furoic acid and anisole as starting materials via a Diels-Alder and demethylation sequence. [1] This represents a significant improvement over earlier methods that relied on less efficient cyanation and hydrolysis routes from 1-aminonaphthalene-6-sulfonic acid, which typically resulted in lower yields and required more hazardous reagents.

Organic Synthesis Process Chemistry Chemical Intermediates

Recommended Application Scenarios for 6-Hydroxy-1-naphthoic Acid (CAS 2437-17-4) Based on Empirical Evidence


Biomass Pretreatment Additive for Enhanced Sugar Release

When optimizing dilute acid pretreatment of lignocellulosic biomass, 6-hydroxy-1-naphthoic acid (6H1NA) can be considered as a nucleophilic additive to suppress lignin repolymerization. The evidence demonstrates a +5.1% absolute increase in 72-hour hydrolysis yield over a control without additive (30.9% to 36.0%). [1] This is a viable, but not top-tier, performance option. For applications where a moderate enhancement in sugar yield is acceptable and cost or availability of the compound is favorable, 6H1NA is a suitable candidate. Researchers should note that other isomers, like 3H2NA, provide significantly higher yields (53.2%) and should be prioritized if maximizing sugar release is the primary goal. [1]

Structural Biology: Co-crystallization Ligand for Enzyme Studies

6-Hydroxy-1-naphthoic acid has been successfully used as a ligand for co-crystallization with uridine phosphorylase, yielding a high-resolution (1.73 Å) crystal structure (PDB: 4MCH). [2] This validated binding mode makes it a useful tool compound for structural biologists studying nucleoside metabolism or for researchers screening fragment libraries against related enzyme targets. The availability of precise structural data for this specific isomer provides a level of confidence not available for other, less-characterized hydroxynaphthoic acids. [2]

Precursor for Targeted Tyrosine Kinase Inhibitors (e.g., Deritinib)

This compound serves as a key intermediate in the synthesis of Deritinib, a multi-target tyrosine kinase inhibitor with activity against VEGFR1/2, FGFR1, and PDGFRβ. [3] For medicinal chemistry programs developing next-generation kinase inhibitors, 6-hydroxy-1-naphthoic acid provides a validated naphthoic acid scaffold. Its use in a clinically successful drug candidate demonstrates its synthetic tractability and potential for generating biologically active molecules, making it a strategic choice over less-validated isomeric building blocks. [3]

Negative Selection: Liquid Crystalline Polymer Synthesis

Do NOT procure 6-hydroxy-1-naphthoic acid for the synthesis of Vectra®-type liquid crystalline polyesters. These high-performance polymers rely on the specific 2,6-substitution pattern of 2-hydroxy-6-naphthoic acid (2H6NA) to achieve their unique thermotropic properties. [4] Using the 1,6-isomer will disrupt the linear chain packing required for liquid crystallinity, resulting in a failed polymerization or a material with poor mechanical and thermal properties. This scenario underscores the critical importance of precise isomer selection. [4]

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